
(S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid is a synthetic organic compound that features an iodoacetamido group and a naphthyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and amino acids.
Amidation: The formation of the amide bond involves reacting the iodinated intermediate with an appropriate amine or amino acid derivative.
Final Steps: The final steps may include purification and characterization of the compound using techniques like chromatography and spectroscopy.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
化学反应分析
Types of Reactions
(S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like thiols, amines, and other reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of (S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. The iodoacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The naphthyl group may contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (S)-2-(2-Bromoacetamido)-3-(naphthalen-2-yl)propanoic acid
- (S)-2-(2-Chloroacetamido)-3-(naphthalen-2-yl)propanoic acid
- (S)-2-(2-Fluoroacetamido)-3-(naphthalen-2-yl)propanoic acid
Uniqueness
(S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid is unique due to the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its bromo, chloro, and fluoro counterparts. The naphthyl group also contributes to its unique properties by enhancing its aromatic character and potential interactions with biological targets.
属性
CAS 编号 |
284679-25-0 |
|---|---|
分子式 |
C15H14INO3 |
分子量 |
383.18 g/mol |
IUPAC 名称 |
(2S)-2-[(2-iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C15H14INO3/c16-9-14(18)17-13(15(19)20)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9H2,(H,17,18)(H,19,20)/t13-/m0/s1 |
InChI 键 |
CGTIVLUYQQMXDB-ZDUSSCGKSA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)NC(=O)CI |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


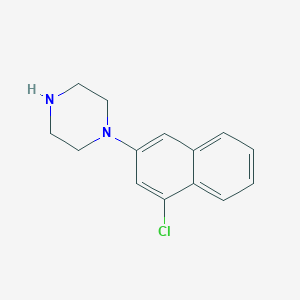
![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13892911.png)
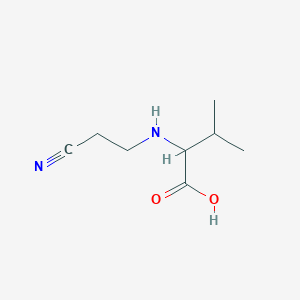
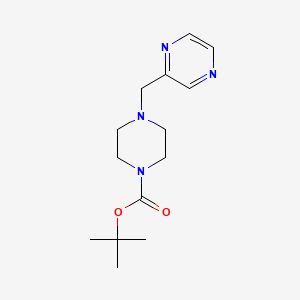
![2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13892953.png)
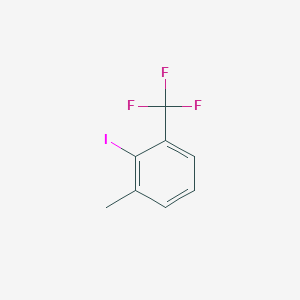
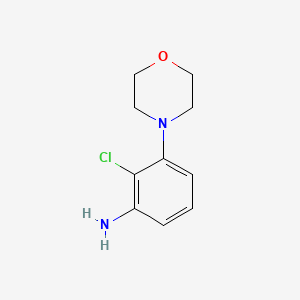
![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)
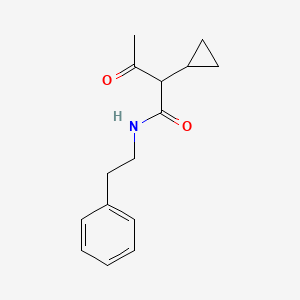
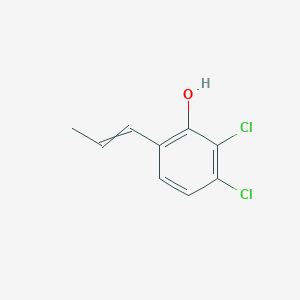
![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)

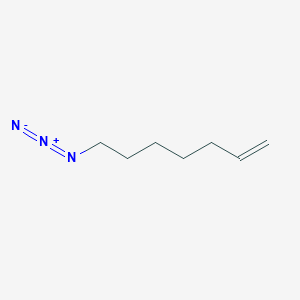
![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
